molecular formula C24H22N2O5S2 B11215610 methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate

methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate

Cat. No.: B11215610
M. Wt: 482.6 g/mol
InChI Key: GDJNSNIEYFHOCI-UHFFFAOYSA-N
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Description

METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various functional groups attached. Benzothiadiazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the benzothiadiazine core. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives such as:

Uniqueness

What sets METHYL 3-{[(4-BENZYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}-4-METHOXYBENZOATE apart is its unique combination of functional groups, which confer specific pharmacological properties. The presence of the benzyl and methoxy groups enhances its biological activity and selectivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H22N2O5S2

Molecular Weight

482.6 g/mol

IUPAC Name

methyl 3-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzoate

InChI

InChI=1S/C24H22N2O5S2/c1-30-21-13-12-18(23(27)31-2)14-19(21)16-32-24-25-33(28,29)22-11-7-6-10-20(22)26(24)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3

InChI Key

GDJNSNIEYFHOCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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